

Chemical and physical properties of Thenyldiamine

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Compound of Interest

Compound Name: *Thenyldiamine*

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Thenyldiamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation antihistamine belonging to the ethylenediamine class.^[1] It exhibits both antihistaminic and anticholinergic properties.^[1] Historically used for the symptomatic relief of allergic conditions, its study provides valuable insights into the pharmacology of H1 receptor antagonists. This technical guide provides a detailed overview of the chemical and physical properties of **thenyldiamine**, its mechanism of action, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

Thenyldiamine is chemically designated as N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine.^[2] Its structural formula and key identifying information are presented below.

Table 1: Chemical Identification of **Thenyldiamine**

| Identifier | Value |
|-------------------|--|
| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine[2] |
| CAS Number | 91-79-2[3] |
| Molecular Formula | C ₁₄ H ₁₉ N ₃ S[2] |
| Molecular Weight | 261.39 g/mol [2] |
| Canonical SMILES | CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2 |
| InChI Key | RCGYDFVCAAKKNG-UHFFFAOYSA-N[3] |

Table 2: Physical Properties of **Thenyldiamine** and its Hydrochloride Salt

| Property | Value | Form |
|-----------------------|--|--------------------|
| Physical Form | Liquid | Free Base[2] |
| Boiling Point | 169-172 °C @ 1.0 mmHg[2] | Free Base |
| Refractive Index | 1.5915 @ 20 °C/D[2] | Free Base |
| Melting Point | 169.5-170 °C[2] | Hydrochloride Salt |
| Solubility | Soluble in water up to 20%; slightly soluble in alcohol.[2] | Hydrochloride Salt |
| pH | 6.5 (1% aqueous solution)[2] | Hydrochloride Salt |
| pKa (Strongest Basic) | 8.76 (Predicted) | N/A |

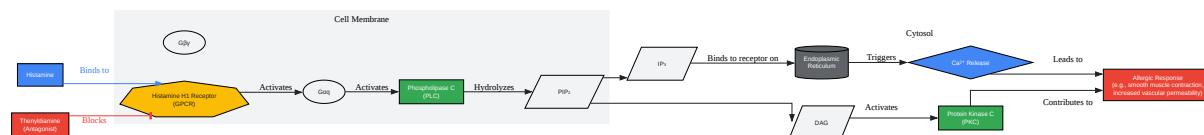
Mechanism of Action: Histamine H1 Receptor Antagonism

Thenyldiamine functions as a competitive antagonist of the histamine H1 receptor.[4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which contributes to its sedative side effects.[5] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, initiating a signaling cascade that results in the

characteristic symptoms of an allergic response. **Thenyldiamine** competitively blocks this binding, thereby mitigating these effects.

Signaling Pathway of Histamine H1 Receptor Activation

The binding of histamine to the H1 receptor triggers a well-defined signaling pathway, which is inhibited by **thenyldiamine**. A simplified representation of this pathway is provided below.



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Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by **Thenyldiamine**.

Experimental Protocols

Synthesis of Thenyldiamine

The synthesis of **thenyldiamine** can be achieved through the condensation of N,N-dimethylaminoethyl- α -aminopyridine with 3-thenyl bromide. A detailed experimental protocol, adapted from the literature, is provided below.

Materials:

- N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine

- 3-Thenyl bromide
- Sodium amide (NaNH_2)
- Toluene (dry)
- Diethyl ether
- 5% Hydrochloric acid
- Potassium carbonate
- Anhydrous magnesium sulfate

Procedure:

- A suspension of sodium amide in dry toluene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
- N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine is added dropwise to the suspension.
- The mixture is refluxed for 2 hours to ensure the formation of the sodium salt.
- After cooling, 3-thenyl bromide is added dropwise, and the reaction mixture is refluxed for an additional 30 minutes.
- The reaction mixture is then cooled and poured into water.
- The toluene layer is separated and extracted with 5% hydrochloric acid.
- The acidic aqueous layer is saturated with potassium carbonate to liberate the free base.
- The free base is extracted with diethyl ether.
- The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude **thenyldiamine** can be purified by vacuum distillation.

Purification of Thenyldiamine Hydrochloride by Recrystallization

The crude **thenyldiamine** free base can be converted to its hydrochloride salt and purified by recrystallization.

Materials:

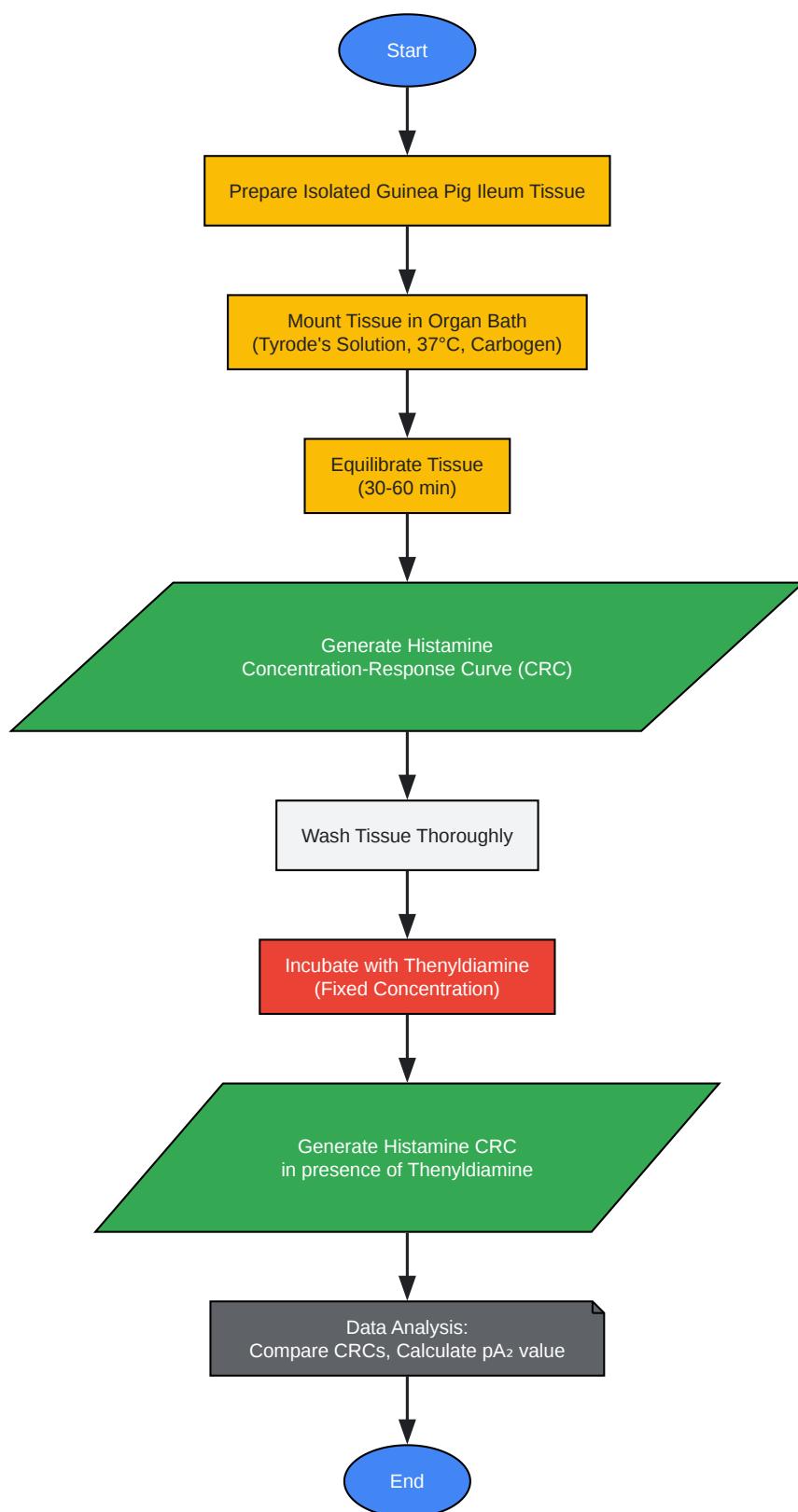
- Crude **thenyldiamine**
- Methanol
- Concentrated hydrochloric acid
- Activated charcoal (optional)

Procedure:

- Dissolve the crude **thenyldiamine** in methanol.
- Slowly add concentrated hydrochloric acid to the solution until it is acidic, which will precipitate the **thenyldiamine** hydrochloride.
- Heat the suspension to dissolve the salt completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
- Filter the hot solution to remove any insoluble impurities or charcoal.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
- Dry the purified crystals in a vacuum oven.

In Vitro Bioassay for H1-Antihistamine Activity using Guinea Pig Ileum

This bioassay is a classic method to determine the potency of H1-antihistamines by measuring their ability to inhibit histamine-induced contractions of isolated guinea pig ileum smooth muscle.[6][7]

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Caption: Workflow for the Guinea Pig Ileum Bioassay for H1-Antihistamine Activity.

Spectral Data

While publicly available, fully assigned NMR and IR spectra for **thenyldiamine** are limited, the characteristic spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of **thenyldiamine** would be expected to show signals corresponding to the aromatic protons of the pyridine and thiophene rings, methylene protons of the ethylenediamine chain and the thenyl group, and a characteristic singlet for the N,N-dimethyl group.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbons in the two different aromatic rings, the aliphatic carbons of the ethylenediamine backbone, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy: The IR spectrum of **thenyldiamine** would likely exhibit characteristic absorption bands for:

- C-H stretching of the aromatic and aliphatic groups.
- C=C and C=N stretching vibrations from the aromatic rings.
- C-N stretching vibrations.
- C-S stretching from the thiophene ring.

Mass Spectrometry: Mass spectral analysis of **thenyldiamine** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethylenediamine chain and loss of the dimethylamino and thenyl moieties.

Conclusion

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and experimental protocols related to **thenyldiamine**. The information presented is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further

investigation into this and other first-generation antihistamines. The detailed signaling pathway and experimental workflows offer a practical framework for studying H1 receptor antagonists.

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